4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-21-15(19-20-17(21)24-2)14-12-18-23(13-8-4-3-5-9-13)16(14)22-10-6-7-11-22/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQYBPXNPFXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS No. 956741-67-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.
- Molecular Formula : C17H16N6S
- Molar Mass : 336.414 g/mol
- Structure : The compound contains a triazole ring, a phenyl group, and a pyrrole moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, a study synthesized various triazole derivatives and screened them for cytotoxic activity against different cancer cell lines. The results showed that certain derivatives had moderate to high cytotoxic effects compared to standard chemotherapeutics like vinblastine .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Viability (%) at 50 μg/ml | IC50 (μg/ml) |
|---|---|---|
| Compound A | 18.17 | 25 |
| Compound B | 30.14 | 20 |
| 4-Methyl-Triazole | 24.11 | 22 |
| Vinblastine | 13.31 | 15 |
This suggests that the triazole framework may enhance the anticancer activity of these compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a related study reported that compounds with similar structures showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) at 100 μg/ml |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve the inhibition of key enzymes involved in cell division or DNA synthesis in cancer cells and bacteria. The presence of the methylsulfanyl group is hypothesized to play a role in enhancing lipophilicity, thereby improving cellular uptake .
Case Studies
A notable case study involved the synthesis and biological evaluation of several triazole derivatives, including the target compound. The study found that modifications on the triazole ring significantly affected both cytotoxicity and antimicrobial potency. These findings highlight the importance of structural optimization in developing effective therapeutic agents .
Scientific Research Applications
The compound exhibits a range of biological activities that are particularly relevant in medicinal chemistry:
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi:
- Antibacterial Activity : The compound has demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Efficacy against common fungal pathogens suggests potential applications in treating infections caused by fungi such as Candida species .
Antiproliferative Effects
Some studies have explored the antiproliferative effects of this compound on cancer cell lines. The presence of the triazole ring is believed to enhance its interaction with biological targets involved in cell proliferation pathways.
Agricultural Applications
The compound's potential extends into agricultural sciences, where it may serve as a fungicide or herbicide. The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for developing new agricultural chemicals aimed at controlling plant diseases.
Case Studies on Derivatives
Several studies have synthesized derivatives of this compound to enhance its biological activity:
- Antifungal Derivatives : Research has focused on modifying the structure to improve antifungal efficacy against resistant strains of fungi. For instance, derivatives with altered substituents have shown improved activity compared to the parent compound .
- Anticancer Agents : Investigations into the anticancer properties of modified triazoles have yielded promising results, with some derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Triazole Core
Key Compounds
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2) Structural Difference: Replaces methylsulfanyl with 4-fluorobenzylsulfanyl. Impact: Increased molecular weight (430.5 vs. ~396.5 for the target compound) and altered electronic properties due to fluorine's electronegativity.
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives Structural Difference: Chlorophenyl and pyrrole substituents instead of phenyl-pyrrole-pyrazole.
Table 1: Substituent Effects on Physicochemical Properties
Pyrazole and Pyrrole Hybrid Modifications
Key Compounds
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives Structural Difference: Lacks the pyrrole ring but retains pyrazole-triazole architecture.
3-(4-Amino-3-Methyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)-3-(2-Furyl)-1-Phenylpropan-1-One Structural Difference: Replaces pyrazole-pyrrole with a furyl-propanone system.
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, ethyl 3-(1H-pyrrol-1-yl)-3-oxopropanoate reacts with phenylhydrazine in acetic acid under reflux to yield ethyl 5-(1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-3-carboxylate (yield: 77%).
Reaction Conditions :
- Reagents : Phenylhydrazine, acetic acid
- Temperature : Reflux (110–120°C)
- Time : 6 hours
Characterization Data :
Introduction of the Pyrrole Group
The pyrrole substituent is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For instance, 4-iodo-1-phenylpyrazole reacts with 1H-pyrrole-1-boronic acid in the presence of Pd(PPh3)4 and Na2CO3 to afford the desired pyrrole-substituted pyrazole.
Reaction Conditions :
- Catalyst : Pd(PPh3)4 (0.1–0.3 equiv)
- Base : Na2CO3
- Solvent : Ethanol/water
- Temperature : 80–120°C
- Time : 3–24 hours.
Synthesis of the 1,2,4-Triazole Intermediate
Cyclocondensation Approach
The 1,2,4-triazole core is synthesized by cyclizing thiosemicarbazide derivatives with carbonyl compounds. For example, methyl 2-(methylsulfanyl)acetate reacts with hydrazine hydrate to form 4-methyl-3-(methylsulfanyl)-4H-1,2,4-triazol-5-amine , which is subsequently functionalized.
Reaction Conditions :
- Reagents : Hydrazine hydrate, ethanol
- Temperature : Reflux
- Time : 5–8 hours
Characterization Data :
Coupling of Pyrazole-Pyrrole and Triazole Intermediates
The final step involves coupling the pyrazole-pyrrole subunit with the triazole derivative. This is achieved via a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Nucleophilic Substitution
The triazole intermediate’s C-5 position reacts with the pyrazole-pyrrole subunit’s halogenated derivative (e.g., bromide) in the presence of a base:
Reaction Conditions :
- Base : K2CO3 or NaH
- Solvent : DMF or DMSO
- Temperature : 80–100°C
- Time : 12–24 hours
Yield : 60–75%.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a boronic acid-functionalized pyrazole-pyrrole and a halogenated triazole is also viable:
Reaction Conditions :
- Catalyst : PdCl2(PPh3)2 (0.05 equiv)
- Base : Na2CO3
- Solvent : Toluene/ethanol/water
- Temperature : 90°C
- Time : 8–12 hours.
Optimization and Challenges
Regioselectivity in Triazole Formation
The position of methyl and methylsulfanyl groups on the triazole ring is critical. Using N-methylhydrazine ensures methylation at position 4, while methylsulfanyl chloride introduces the thioether group at position 3.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediate purification.
- Recrystallization : Ethanol/water mixtures for final product crystallization.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data for 4-Methyl-3-(Methylsulfanyl)-5-[1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazol-4-yl]-4H-1,2,4-Triazole
| Technique | Data |
|---|---|
| 1H NMR | δ 3.42 (s, NCH3), 7.33–7.85 (m, aryl-H), 6.78 (s, pyrrole-H). |
| IR (KBr) | 2934 cm⁻¹ (C-H), 1724 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N). |
| Mass Spectra | m/z 336.4 (M+). |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 95 | 24 |
| Suzuki Coupling | 73 | 98 | 12 |
| Cyclocondensation | 60 | 90 | 18 |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions. For example, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole intermediates are synthesized using Suzuki-Miyaura coupling or nucleophilic substitution reactions .
- Step 2: Introduction of the triazole moiety via cyclization reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
- Step 3: Functionalization of the triazole ring with methylsulfanyl groups using methylthiolating agents (e.g., (CH₃)₂S₂) in basic media .
Key Intermediates: - 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the methylsulfanyl group (-SCH₃) appears as a singlet near δ 2.5 ppm in ¹H NMR, while pyrrole protons resonate between δ 6.0–7.5 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in the pyrazole-phenyl group) .
- Mass Spectrometry (HRMS): High-resolution ESI-MS confirms molecular weight (C₂₃H₁₉FN₆S, [M+H]⁺ = 431.1422) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the cyclocondensation step in synthesizing the pyrazole-triazole core?
Methodological Answer:
- Catalytic Systems: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, which improves regioselectivity and reduces side products. Catalytic amounts of CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (1:1) at 50°C yield >80% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, but may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30–60 minutes while maintaining yields >75% .
Q. What strategies address discrepancies between computational predictions and experimental data in molecular docking studies?
Methodological Answer:
- Force Field Calibration: Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to improve ligand-protein binding energy calculations. Adjust partial charges for the methylsulfanyl group to account for its electron-withdrawing effects .
- Crystallographic Validation: Compare docking poses with experimental X-ray structures of analogous compounds (e.g., angiotensin II receptor antagonists with triazole-pyrrole motifs) to identify steric clashes or electrostatic mismatches .
- Dynamic Simulations: Run molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess conformational stability of the ligand-receptor complex .
Q. How do structural modifications (e.g., substituents on the pyrrole ring) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) but may reduce solubility .
- Aromatic Substituents (e.g., 4-fluorophenyl): Improve π-π interactions with target proteins, as seen in angiotensin II receptor antagonists .
- Bioisosteric Replacements: Replace the pyrrole ring with imidazole or thiophene to evaluate changes in potency and selectivity .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer:
- Polymorphism Issues: Slow evaporation from ethanol/water (9:1) at 4°C promotes single-crystal growth. Additives like dioxane improve crystal quality by reducing solvent inclusion .
- Twinned Crystals: Use SHELXD for structure solution and TWINLAW in SHELXL to refine twinned data (e.g., twin fractions < 0.3) .
- Disorder in Methylsulfanyl Groups: Apply ISOR and DELU restraints during refinement to model thermal motion .
Data Contradiction Analysis Example:
- Issue: Discrepancy between predicted (DFT-optimized) and experimental bond lengths in the triazole ring.
- Resolution: Re-optimize computational models using B3LYP/6-311+G(d,p) with implicit solvation (e.g., PCM model for DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
